tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16255701
InChI: InChI=1S/C22H32N4O3/c1-14(2)18(25-21(28)29-22(3,4)5)20(27)26-12-10-15(11-13-26)19-23-16-8-6-7-9-17(16)24-19/h6-9,14-15,18H,10-13H2,1-5H3,(H,23,24)(H,25,28)
SMILES:
Molecular Formula: C22H32N4O3
Molecular Weight: 400.5 g/mol

tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

CAS No.:

Cat. No.: VC16255701

Molecular Formula: C22H32N4O3

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate -

Specification

Molecular Formula C22H32N4O3
Molecular Weight 400.5 g/mol
IUPAC Name tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C22H32N4O3/c1-14(2)18(25-21(28)29-22(3,4)5)20(27)26-12-10-15(11-13-26)19-23-16-8-6-7-9-17(16)24-19/h6-9,14-15,18H,10-13H2,1-5H3,(H,23,24)(H,25,28)
Standard InChI Key WVZDJYDLIMNFSQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate, reflects its intricate architecture. Key features include:

  • A benzimidazole moiety (two fused benzene rings with two nitrogen atoms), known for intercalating into biomolecular structures .

  • A piperidine ring substituted at the 4-position with the benzimidazole group, contributing to conformational flexibility .

  • A tert-butyl carbamate group attached via a 3-methyl-1-oxobutan-2-yl linker, enhancing lipophilicity and metabolic stability.

The canonical SMILES string CC(C)C(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C and InChIKey WVZDJYDLIMNFSQ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC22H32N4O3\text{C}_{22}\text{H}_{32}\text{N}_4\text{O}_3
Molecular Weight400.5 g/mol
Topological Polar Surface Area86.6 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
XLogP3-AA3.2

Data derived from PubChem and VulcanChem entries .

Comparative Analysis with Structural Analogs

Structurally related compounds, such as tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate (PubChem CID 71632014), share the benzimidazole-piperidine framework but differ in substituent placement. For example, the absence of the 3-methyl-1-oxobutanoyl chain in CID 71632014 reduces its molecular weight to 316.4 g/mol and alters its pharmacokinetic profile . Fluorinated derivatives, like tert-butyl N-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]methyl]carbamate, introduce halogen atoms to enhance binding affinity to hydrophobic enzyme pockets .

Synthesis and Preparation

Multistep Synthetic Pathways

The synthesis of tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate typically proceeds through three stages:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the benzimidazole core .

  • Piperidine Functionalization: Nucleophilic substitution or reductive amination introduces the piperidine ring at the benzimidazole’s 2-position .

  • Carbamate Coupling: Reaction with tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base installs the carbamate group.

A representative reaction sequence is illustrated below:

Benzimidazole+Piperidine intermediateDCC, DMAPAmide intermediateBoc2O, NEt3Target compound\text{Benzimidazole} + \text{Piperidine intermediate} \xrightarrow{\text{DCC, DMAP}} \text{Amide intermediate} \xrightarrow{\text{Boc}_2\text{O, NEt}_3} \text{Target compound}

Optimization Challenges

Key challenges include:

  • Steric hindrance during carbamate installation due to the bulky tert-butyl group, necessitating polar aprotic solvents like DMF or THF.

  • Epimerization risks at the chiral center in the 3-methyl-1-oxobutanoyl chain, controlled via low-temperature reactions (<0°C) .

Table 2: Representative Synthetic Yields

StepYield (%)Conditions
Benzimidazole formation78HCl, reflux, 12 h
Piperidine coupling65DMF, 80°C, 6 h
Boc protection82THF, 0°C, 2 h

Adapted from VulcanChem protocols.

Research Findings and Biological Data

In Vitro Studies

While direct data on this compound remain limited, analogs demonstrate:

  • IC50_{50} = 1.2 µM against HeLa cervical cancer cells (comparable to cisplatin) .

  • MIC = 8 µg/mL against Staphylococcus aureus, outperforming vancomycin derivatives .

ADMET Predictions

Computational models (e.g., SwissADME) predict:

  • High gastrointestinal absorption (95% probability).

  • CYP3A4 inhibition risk due to the tertiary amine in piperidine .

  • Half-life = 6.3 h in humans, suitable for twice-daily dosing.

Table 3: Predicted ADMET Properties

PropertyValue
LogP3.2
Caco-2 Permeability18.7×10618.7 \times 10^{-6} cm/s
CYP2D6 InhibitionLow
Ames MutagenicityNegative

Data synthesized from PubChem QSAR tools .

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